molecular formula C11H9ClF3N3 B11849129 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride CAS No. 1179362-10-7

7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride

Cat. No.: B11849129
CAS No.: 1179362-10-7
M. Wt: 275.66 g/mol
InChI Key: FPWHCSVOBQKXQO-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride typically involves the reaction of 7-(trifluoromethyl)quinoline-2-carboxylic acid with appropriate reagents to form the carboximidamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The quinoline ring structure is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Trifluoromethyl)quinoline-2-carboxylic acid
  • 7-(Trifluoromethyl)quinoline-2-carboxamide
  • 7-(Trifluoromethyl)quinoline-2-carboxylate

Uniqueness

7-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride stands out due to its unique combination of a trifluoromethyl group and a carboximidamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1179362-10-7

Molecular Formula

C11H9ClF3N3

Molecular Weight

275.66 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-3-1-6-2-4-8(10(15)16)17-9(6)5-7;/h1-5H,(H3,15,16);1H

InChI Key

FPWHCSVOBQKXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=N)N)C(F)(F)F.Cl

Origin of Product

United States

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